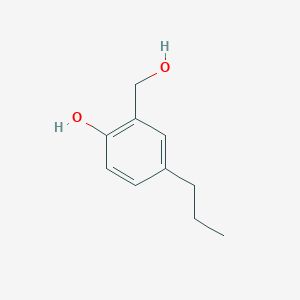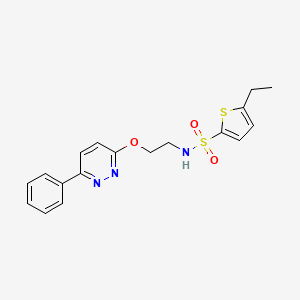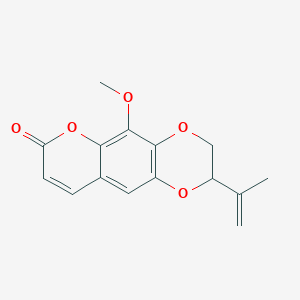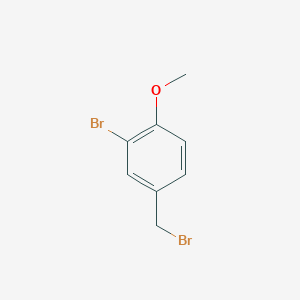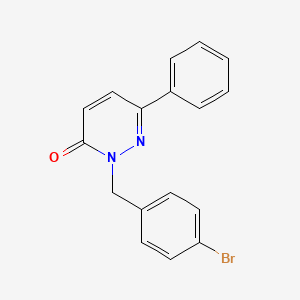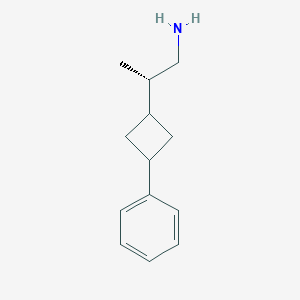
RH01386
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RH01386 is a small molecule with significant potential in the treatment of type 2 diabetes. It is known for its ability to prevent endoplasmic reticulum stress-induced beta cell dysfunction and death. Additionally, this compound inhibits proapoptotic gene expression and restores glucose-stimulated insulin secretion responses impaired by endoplasmic reticulum stress .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RH01386 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods
Industrial production of this compound follows standard protocols for the synthesis of small molecules. This includes large-scale reactions in controlled environments, purification processes to ensure high purity, and quality control measures to maintain consistency. The compound is typically produced in solid form and can be dissolved in solvents like dimethyl sulfoxide for various applications .
Chemical Reactions Analysis
Types of Reactions
RH01386 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions are common, where specific atoms or groups within the molecule are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms of the compound with different chemical properties .
Scientific Research Applications
RH01386 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying endoplasmic reticulum stress and its effects on cellular functions.
Biology: Investigated for its role in preventing beta cell dysfunction and death, making it a valuable tool in diabetes research.
Medicine: Potential therapeutic agent for type 2 diabetes due to its ability to restore insulin secretion responses.
Industry: Utilized in the development of new drugs targeting endoplasmic reticulum stress-related diseases
Mechanism of Action
RH01386 exerts its effects by preventing endoplasmic reticulum stress-induced beta cell dysfunction and death. It inhibits the expression of proapoptotic genes and restores glucose-stimulated insulin secretion responses. The compound increases ATP levels in beta cells treated with tunicamycin, a known inducer of endoplasmic reticulum stress. Additionally, this compound inhibits the activity of caspase-3, a downstream effector of the apoptotic pathway, thereby protecting beta cells from apoptosis .
Comparison with Similar Compounds
RH01386 is unique in its ability to prevent endoplasmic reticulum stress-induced beta cell dysfunction and death. Similar compounds include:
Tunicamycin: An inducer of endoplasmic reticulum stress used in research to study cellular responses.
Thapsigargin: Another compound that induces endoplasmic reticulum stress and is used in similar research applications.
4-Phenylbutyric Acid: Known for its ability to reduce endoplasmic reticulum stress and protect cells from apoptosis.
This compound stands out due to its specific mechanism of action and potential therapeutic applications in type 2 diabetes .
Properties
IUPAC Name |
4-cyclohexyl-2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-6-oxo-1H-pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O3S/c19-18(20,21)11-6-7-14(13(8-11)25(27)28)29-17-23-15(10-4-2-1-3-5-10)12(9-22)16(26)24-17/h6-8,10H,1-5H2,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWCKDMNROTYMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=C(C(=O)NC(=N2)SC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
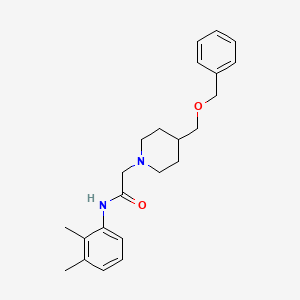
![N-(3-chloro-4-fluorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide](/img/structure/B2857548.png)
![(E)-3-phenyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one](/img/structure/B2857550.png)
![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2857551.png)
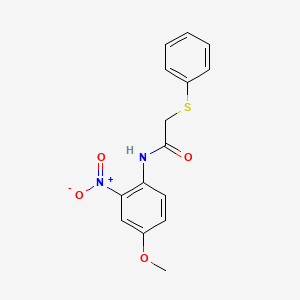

![N-[1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-ylidene]hydroxylamine](/img/structure/B2857556.png)

